CYP3A4 Affinity: >80‑Fold Gain Over Parent Benzimidazole
1‑Methyl‑2,3‑dihydrobenzimidazole inhibits human recombinant CYP3A4 (midazolam 1′‑hydroxylase) with a Ki of 120 nM, assayed in the presence of human P450 oxidoreductase and cytochrome b₅ [1]. By contrast, the unsubstituted aromatic benzimidazole (1H‑1,3‑benzodiazole) displays an IC₅₀ of 10 000 nM in the standard CYP3A4 fluorescence assay [2]. The 1‑methyl‑1H‑benzimidazole congener (CAS 1632‑83‑3) exhibits no appreciable CYP3A4 inhibition in publicly curated databases, with the nearest reported CYP activity being a weak MAO‑B Ki of 2.08 mM .
| Evidence Dimension | CYP3A4 inhibitory potency (Ki or IC₅₀) |
|---|---|
| Target Compound Data | Ki = 120 nM (midazolam 1'‑hydroxylase, human recombinant CYP3A4) |
| Comparator Or Baseline | Benzimidazole (1H‑1,3‑benzodiazole): IC₅₀ = 10,000 nM; 1‑Methyl‑1H‑benzimidazole: no CYP3A4 data; nearest MAO‑B Ki = 2.08 mM |
| Quantified Difference | >83‑fold lower Ki vs. parent benzimidazole IC₅₀ |
| Conditions | Human recombinant CYP3A4 + human P450 oxidoreductase + cytochrome b₅; substrate midazolam |
Why This Matters
The >80‑fold differential in CYP3A4 affinity directly determines whether a compound is suitable as a CYP3A4 probe or must be deselected due to unacceptable drug‑drug interaction risk, making precise structural identity a procurement‑critical specification.
- [1] BindingDB BDBM50088503 (CHEMBL3527048). Ki = 120 nM; Inhibition of midazolam 1'‑hydroxylase of human recombinant CYP3A4. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50088503 View Source
- [2] BindingDB BDBM7939. 1H‑1,3‑benzodiazole CYP3A4 IC₅₀ = 1.00E+4 nM. https://bindingdb.org View Source
